molecular formula C18H14F2N6O2 B2429016 N-cyclopropyl-2-(4-(2,4-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1421584-33-9

N-cyclopropyl-2-(4-(2,4-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2429016
CAS No.: 1421584-33-9
M. Wt: 384.347
InChI Key: IHRFCSMEXVXLIK-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(4-(2,4-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopropyl group, a difluorobenzamido group, and a tetrazole ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-(2,4-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(4-(2,4-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-(2,4-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-2-(4-(2,4-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide stands out due to its combination of a cyclopropyl group, a difluorobenzamido group, and a tetrazole ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-cyclopropyl-2-[4-[(2,4-difluorobenzoyl)amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N6O2/c19-10-1-8-14(15(20)9-10)17(27)21-12-4-6-13(7-5-12)26-24-16(23-25-26)18(28)22-11-2-3-11/h1,4-9,11H,2-3H2,(H,21,27)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRFCSMEXVXLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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